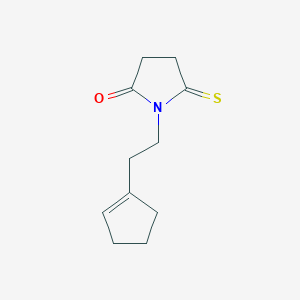
1-Hexanone, 1-(1H-pyrrol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-pyrrol-3-yl)hexan-1-one is a chemical compound that features a pyrrole ring attached to a hexanone chain. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological activity and presence in various natural products. The combination of the pyrrole ring with a hexanone chain makes this compound interesting for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(1H-pyrrol-3-yl)hexan-1-one can be achieved through several synthetic routes. One common method involves the condensation of a pyrrole derivative with a hexanone precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-(1H-pyrrol-3-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1H-pyrrol-3-yl)hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activity, 1-(1H-pyrrol-3-yl)hexan-1-one is explored for drug development. Its derivatives may serve as lead compounds for new medications.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1H-pyrrol-3-yl)hexan-1-one involves its interaction with molecular targets in biological systems. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(1H-pyrrol-3-yl)hexan-1-one can be compared with other pyrrole derivatives such as:
1-(1H-pyrrol-3-yl)ethan-1-one: This compound has a shorter alkyl chain, which may affect its reactivity and biological activity.
1-(1H-pyrrol-3-yl)butan-1-one: With a four-carbon chain, this compound serves as an intermediate between the ethanone and hexanone derivatives.
1-(1H-pyrrol-3-yl)pentan-1-one: This compound has a five-carbon chain, making it structurally similar but with potentially different properties.
The uniqueness of 1-(1H-pyrrol-3-yl)hexan-1-one lies in its specific chain length and the resulting chemical and biological properties. Its structure allows for unique interactions and applications compared to its shorter or longer chain analogs.
Eigenschaften
CAS-Nummer |
111469-05-7 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(1H-pyrrol-3-yl)hexan-1-one |
InChI |
InChI=1S/C10H15NO/c1-2-3-4-5-10(12)9-6-7-11-8-9/h6-8,11H,2-5H2,1H3 |
InChI-Schlüssel |
RMKRBZVVYARARO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1=CNC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


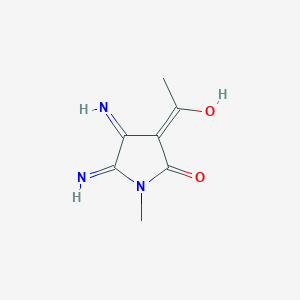
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)
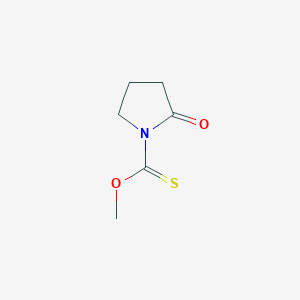
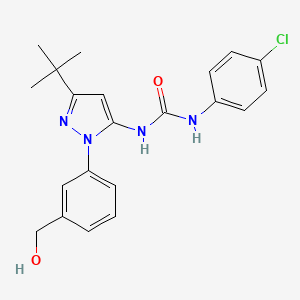

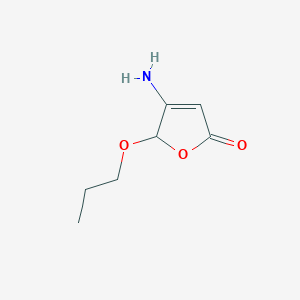
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)
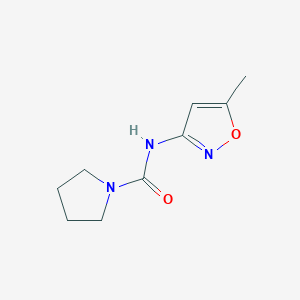
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)



